2-(Aminomethyl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)thiophen-3-amine is an organic compound belonging to the class of aminothiophenes. It is a significant intermediate in organic synthesis and has been applied in various fields, including pharmaceuticals, nanomaterials, and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)thiophen-3-amine typically involves the reduction of 2-thiophenemethylamine. One common method is the reduction of 2-thiophenemethanamine using zinc powder and ammonium hydroxide . Another approach involves the condensation of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride, followed by reduction with zinc powder .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be further reduced to form thiophene derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc powder and ammonium hydroxide are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiophene derivatives.
Substitution: Substituted thiophenes with different functional groups.
Scientific Research Applications
2-(Aminomethyl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of nanomaterials and agricultural chemicals, including herbicides.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it has been shown to enhance the anticancer activity of certain drugs by interacting with cellular pathways involved in tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenemethylamine
- 2-Aminothiophene-3-carbonitrile
- 3-Aminothiophene-2-carboxamide
- N-Boc-3-aminothiophene
Uniqueness
2-(Aminomethyl)thiophen-3-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-(aminomethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H8N2S/c6-3-5-4(7)1-2-8-5/h1-2H,3,6-7H2 |
InChI Key |
CJJCIBOBFJIGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.